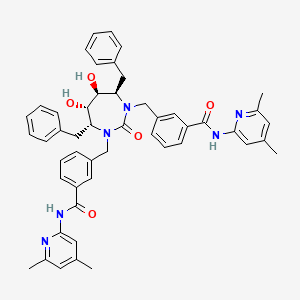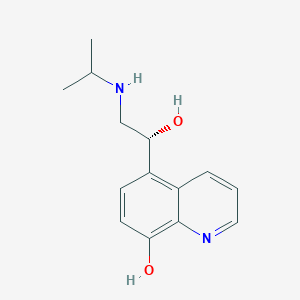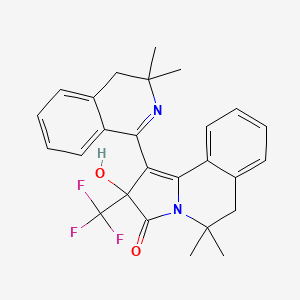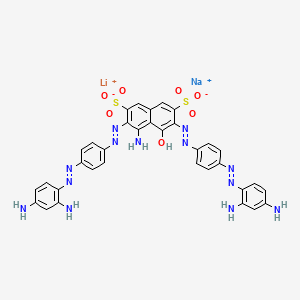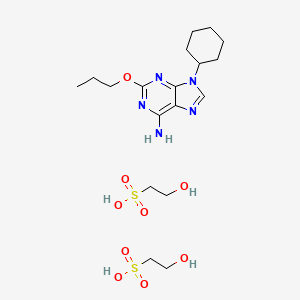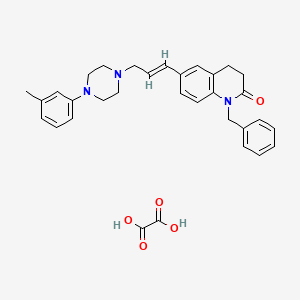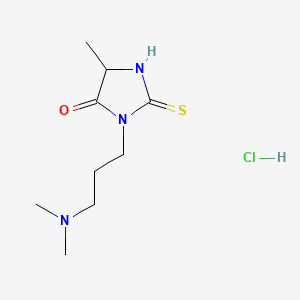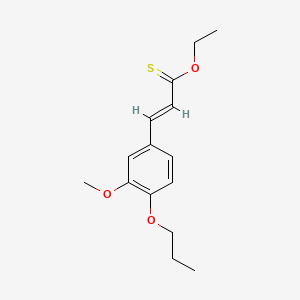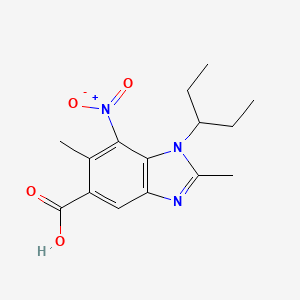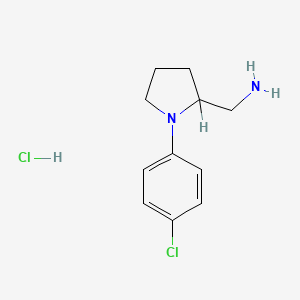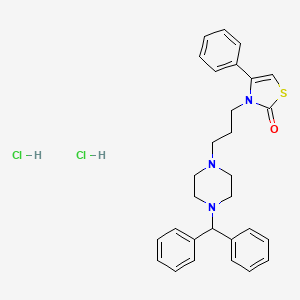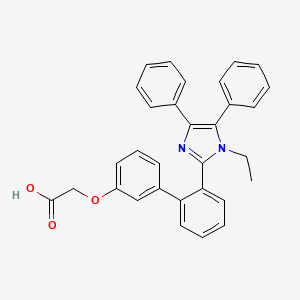
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with carboxylic acid esters and a hexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which is functionalized through a series of reactions:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized via cyclization reactions involving diene precursors.
Introduction of Carboxylic Acid Groups: Carboxylation reactions are used to introduce carboxylic acid groups at the desired positions on the cyclopentane ring.
Esterification: The carboxylic acids are then esterified using methanol and an acid catalyst to form the trimethyl ester.
Addition of the Hexyl Group: The hexyl group can be introduced through alkylation reactions, often using hexyl halides and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The hexyl group may influence the compound’s hydrophobicity and its ability to interact with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3-Cyclopentanetricarboxylic acid, 4-oxo-, 1,1,3-triethyl ester: Similar structure but with ethyl esters instead of methyl esters.
1,1,3-Cyclopentanetricarboxylic acid, 5-methyl-4-oxo-, 1,1,3-trimethyl ester: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, 1,1,3-trimethyl ester is unique due to the presence of the hexyl group, which can significantly alter its physical and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
73545-13-8 |
|---|---|
Molekularformel |
C17H26O7 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
trimethyl (3S,5S)-5-hexyl-4-oxocyclopentane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C17H26O7/c1-5-6-7-8-9-12-13(18)11(14(19)22-2)10-17(12,15(20)23-3)16(21)24-4/h11-12H,5-10H2,1-4H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
GJPJKGDSKASGLS-NWDGAFQWSA-N |
Isomerische SMILES |
CCCCCC[C@@H]1C(=O)[C@H](CC1(C(=O)OC)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CCCCCCC1C(=O)C(CC1(C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


